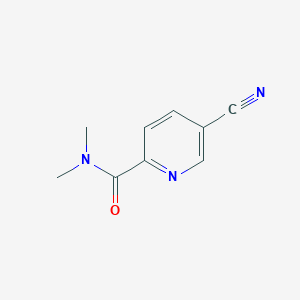
5-cyano-N,N-dimethylpyridine-2-carboxamide
Descripción general
Descripción
5-cyano-N,N-dimethylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyano-N,N-dimethylpyridine-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a cyano group and a dimethylcarboxamide moiety. This configuration is crucial as it influences the compound's solubility, reactivity, and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Escherichia coli | 3.91 | |
| Pseudomonas aeruginosa | 3.77 | |
| Staphylococcus aureus | 12.50 |
These findings suggest that the compound possesses broad-spectrum antibacterial activity, particularly effective against E. coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve inhibition of DNA gyrase, which is critical for bacterial DNA replication.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Various derivatives of pyridine compounds have been evaluated for their cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxicity of several pyridine derivatives, including this compound, against multiple cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and Caco-2 (colon cancer).
- Results :
- MCF-7: IC50 = 25 μM
- PC-3: IC50 = 30 μM
- Caco-2: IC50 = 28 μM
These results indicate that the compound has moderate cytotoxic activity across different cancer types, suggesting potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase A, which is essential for bacterial DNA replication.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by interfering with mitotic processes.
Propiedades
IUPAC Name |
5-cyano-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXADYDAQVBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















